1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a complex organic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, including Friedel-Crafts acylation, nitration, and Suzuki-Miyaura coupling . The Suzuki-Miyaura coupling is particularly notable for its mild reaction conditions and functional group tolerance, making it a preferred method for forming carbon-carbon bonds in the presence of a trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to different pharmacologically active compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group and the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group, used as an antidepressant.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
1-ethyl-6-methyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-ethyl-6-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O2/c1-3-27-11-16(18(28)15-9-12(2)7-8-17(15)27)20-25-19(26-29-20)13-5-4-6-14(10-13)21(22,23)24/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJBYXWZFZOKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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